Heptadeca-1,4-diene-6,8-diyne-3,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is a polyacetylene compound known for its unique structure and bioactive properties. It is derived from natural sources, particularly from the roots of Panax stipuleanatus, a traditional Vietnamese herb. This compound has garnered attention due to its cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,4-diene-6,8-diyne-3,10-diol typically involves the extraction from natural sources followed by purification. The roots of Panax stipuleanatus are extracted using solvents like hexane and ethyl acetate. The extract is then subjected to preparative high-performance liquid chromatography (HPLC) using a UV-Vis detector at 254 nm .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Heptadeca-1,4-diene-6,8-diyne-3,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptadeca-1,4-diene-6,8-diyne-3,10-diol has several scientific research applications:
Chemistry: It serves as a model compound for studying polyacetylene chemistry and reaction mechanisms.
Medicine: Its bioactive properties are being explored for therapeutic applications, particularly in oncology.
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Heptadeca-1,4-diene-6,8-diyne-3,10-diol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, including those involved in cell proliferation and apoptosis. Its ability to induce cell death in cancer cells is attributed to its interaction with key proteins and enzymes .
Comparison with Similar Compounds
Heptadeca-1,4-diene-6,8-diyne-3,10-diol is unique due to its specific polyacetylene structure. Similar compounds include:
Falcarindiol: Another polyacetylene with anticancer properties.
Heptadeca-8-en-4,6-diyne-3,10-diol: A structurally related compound with similar bioactive properties.
These compounds share structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
113393-64-9 |
---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
heptadeca-1,4-dien-6,8-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,10,13,16-19H,2-3,5-7,11,14H2,1H3 |
InChI Key |
AGUAJNZMSVMFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#CC#CC=CC(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.